![molecular formula C18H21FN4O3S B2766608 1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 1334373-09-9](/img/structure/B2766608.png)
1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (referred to as "compound X" for brevity) exhibits significant biological activity due to its unique structural features, including a piperidine core and oxadiazole moiety. This article delves into the biological activities associated with compound X, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
Compound X is characterized by:
- Piperidine Ring : Known for its diverse pharmacological activities, including analgesic and anti-inflammatory effects.
- Oxadiazole Moiety : Associated with antimicrobial and anticancer properties.
- Sulfanyl Group : Enhances the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to X have demonstrated varying degrees of antibacterial activity. For instance, studies on related piperidine derivatives showed:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
Compound X is posited to act as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition may lead to increased acetylcholine levels, beneficial in neurodegenerative conditions.
- Urease : Inhibition can help manage conditions like urinary tract infections by reducing urea hydrolysis .
Anticancer Potential
The oxadiazole component has been linked to anticancer properties. Preliminary studies suggest that similar compounds induce apoptosis in cancer cells through both extrinsic and intrinsic pathways . The specific interaction of compound X with cancer cell lines remains an area for future investigation.
Docking Studies
Molecular docking studies have elucidated the interaction profiles of compound X with various biological targets. These studies reveal:
- Binding affinities with key amino acids in target proteins.
- Potential competitive inhibition mechanisms against AChE and urease enzymes .
Bovine Serum Albumin (BSA) Binding
Binding studies with BSA suggest that compound X can effectively interact with plasma proteins, which may influence its pharmacokinetics and bioavailability . The binding affinity indicates potential therapeutic efficacy in vivo.
Study 1: Antimicrobial Efficacy
A study evaluating a series of piperidine derivatives found that the presence of a sulfamoyl group significantly enhanced antibacterial activity. Compound X was tested against a panel of bacterial strains, yielding promising results particularly against gram-negative bacteria .
Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors, compound X was assessed alongside known inhibitors. The results indicated that it exhibited comparable IC50 values against AChE and urease, suggesting it may be a viable candidate for further development in treating neurodegenerative diseases and managing urinary tract infections .
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)sulfanylacetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-12-21-16(26-22-12)10-20-18(25)13-6-8-23(9-7-13)17(24)11-27-15-4-2-14(19)3-5-15/h2-5,13H,6-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIDLBANBYJTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.